molecular formula C19H18O8 B1295813 5-Hydroxy-2-(3-hydroxy-4,5-dimethoxyphenyl)-6,7-dimethoxychromen-4-one CAS No. 111537-41-8

5-Hydroxy-2-(3-hydroxy-4,5-dimethoxyphenyl)-6,7-dimethoxychromen-4-one

Cat. No. B1295813
M. Wt: 374.3 g/mol
InChI Key: WVDMIOIJGFCRJQ-UHFFFAOYSA-N
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Description

The compound "5-Hydroxy-2-(3-hydroxy-4,5-dimethoxyphenyl)-6,7-dimethoxychromen-4-one" is a chromone derivative, which is a class of compounds known for their diverse range of biological activities. Chromones are characterized by a 4-oxo-2-chromen structure and are often found in natural products with medicinal properties.

Synthesis Analysis

Molecular Structure Analysis

The molecular structure of chromone derivatives is crucial for their biological activity. X-ray single-crystal diffraction studies, such as those performed on 4-Halo-5-hydroxyfuran-2(5H)-ones, help establish the precise structure of these compounds . The molecular structure is also confirmed using spectroscopic methods like NMR and IR, as seen in the synthesis of new chromanones with antibacterial activity .

Chemical Reactions Analysis

Chromone derivatives undergo various chemical reactions that are essential for their synthesis and modification. For example, halolactonization and hydroxylation reactions were used to synthesize 4-Halo-5-hydroxyfuran-2(5H)-ones . Oxidation reactions are also employed, as in the case of the synthesis of new chromanones, where iodobenzene diacetate was used as the oxidizing agent . These reactions are critical for introducing functional groups that can enhance the biological activity of the compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of chromone derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The partition coefficients and chromatographic mobility of these compounds can vary based on the spatial structure of the substituents, as demonstrated in the study of stereoisomers of 2-substituted 5-hydroxymethyl-5-(2,4-disubstituted 1,3,5-triazin-6-yl)amino-1,3-dioxanes . These properties are important for understanding the behavior of chromone derivatives in biological systems and for their potential pharmaceutical applications.

properties

IUPAC Name

5-hydroxy-2-(3-hydroxy-4,5-dimethoxyphenyl)-6,7-dimethoxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18O8/c1-23-14-6-9(5-11(21)18(14)25-3)12-7-10(20)16-13(27-12)8-15(24-2)19(26-4)17(16)22/h5-8,21-22H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVDMIOIJGFCRJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)O)C2=CC(=O)C3=C(C(=C(C=C3O2)OC)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40149684
Record name 5-Hydroxy-2-(3-hydroxy-4,5-dimethoxyphenyl)-6,7-dimethoxychromen-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40149684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

374.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Hydroxy-2-(3-hydroxy-4,5-dimethoxyphenyl)-6,7-dimethoxychromen-4-one

CAS RN

111537-41-8
Record name 5-Hydroxy-2-(3-hydroxy-4,5-dimethoxyphenyl)-6,7-dimethoxychromen-4-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111537418
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Hydroxy-2-(3-hydroxy-4,5-dimethoxyphenyl)-6,7-dimethoxychromen-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40149684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-Hydroxy-2-(3-hydroxy-4,5-dimethoxyphenyl)-6,7-dimethoxychromen-4-one
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5-Hydroxy-2-(3-hydroxy-4,5-dimethoxyphenyl)-6,7-dimethoxychromen-4-one
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5-Hydroxy-2-(3-hydroxy-4,5-dimethoxyphenyl)-6,7-dimethoxychromen-4-one
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5-Hydroxy-2-(3-hydroxy-4,5-dimethoxyphenyl)-6,7-dimethoxychromen-4-one
Reactant of Route 6
5-Hydroxy-2-(3-hydroxy-4,5-dimethoxyphenyl)-6,7-dimethoxychromen-4-one

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